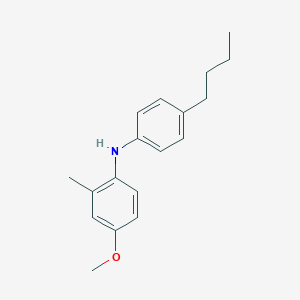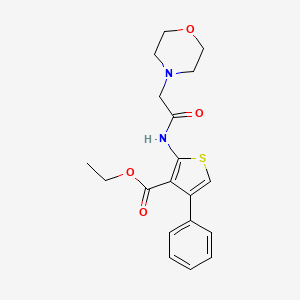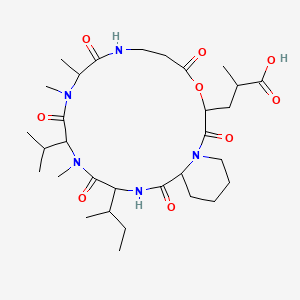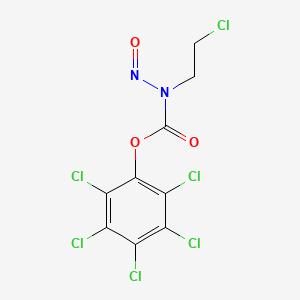
Pentachlorophenyl (2-chloroethyl)nitrosocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentachlorophenyl (2-chloroethyl)nitrosocarbamate is a chemical compound known for its unique structure and properties It contains a pentachlorophenyl group, a 2-chloroethyl group, and a nitrosocarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentachlorophenyl (2-chloroethyl)nitrosocarbamate typically involves the reaction of pentachlorophenol with 2-chloroethyl isocyanate in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process is optimized to maximize yield and minimize waste, often incorporating advanced purification methods to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Pentachlorophenyl (2-chloroethyl)nitrosocarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pentachlorophenyl (2-chloroethyl)carbamate, while reduction can produce pentachlorophenyl (2-chloroethyl)amine .
Aplicaciones Científicas De Investigación
Pentachlorophenyl (2-chloroethyl)nitrosocarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Mecanismo De Acción
The mechanism of action of Pentachlorophenyl (2-chloroethyl)nitrosocarbamate involves the alkylation of DNA, leading to DNA damage and cell death. The nitroso group can form reactive intermediates that interact with DNA, causing crosslinking and strand breaks. This mechanism is similar to other nitrosourea compounds, which are known for their anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
- Pentachlorophenyl (2-chloroethyl)carbamate
- Pentachlorophenyl (2-chloroethyl)amine
- Pentachlorophenyl (2-chloroethyl)urea
Uniqueness
Its nitroso group, in particular, differentiates it from other similar compounds and contributes to its biological activity .
Propiedades
Número CAS |
80354-53-6 |
|---|---|
Fórmula molecular |
C9H4Cl6N2O3 |
Peso molecular |
400.8 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentachlorophenyl) N-(2-chloroethyl)-N-nitrosocarbamate |
InChI |
InChI=1S/C9H4Cl6N2O3/c10-1-2-17(16-19)9(18)20-8-6(14)4(12)3(11)5(13)7(8)15/h1-2H2 |
Clave InChI |
LMCBVLARRDSUHY-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)N(C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,13S)-6-(2-hydroxypropan-2-yl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,5,8,14(19),15,17-heptaene-13,17-diol](/img/structure/B14432257.png)
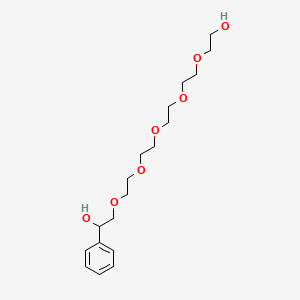
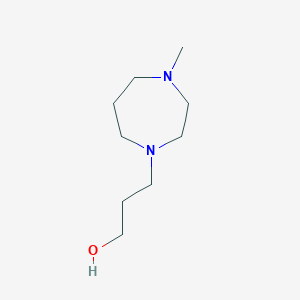

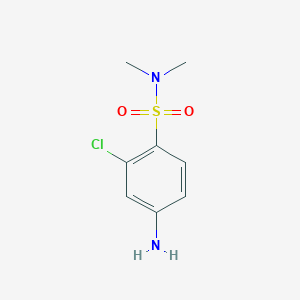
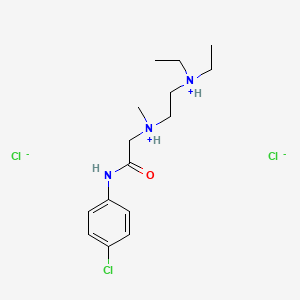
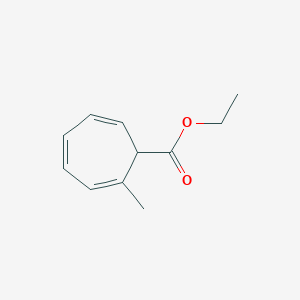

![([1,1'-Biphenyl]-4-yl)(4-methoxyphenyl)methanone](/img/structure/B14432307.png)
